1-Methyl-4-(prop-1-en-2-yl)benzene

Catalog No.
S602881
CAS No.
1195-32-0
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4-(prop-1-en-2-yl)benzene

CAS Number

1195-32-0

Product Name

1-Methyl-4-(prop-1-en-2-yl)benzene

IUPAC Name

1-methyl-4-prop-1-en-2-ylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-8(2)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3

InChI Key

MMSLOZQEMPDGPI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=C)C

Solubility

Insoluble in water; soluble in oils
Soluble (in ethanol)

Synonyms

4-isopropenyltoluene

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C

Natural Product and Monoterpene Classification:

1-Methyl-4-(prop-1-en-2-yl)benzene, also known as p-methylstyrene, alpha,p-dimethylstyrene, or 4-isopropenyltoluene, is a naturally occurring aromatic hydrocarbon found in various plants, including guava (Psidium guajava) and feverfew (Tanacetum parthenium) []. It belongs to the class of monoterpenes, which are a diverse group of volatile organic compounds widely distributed in the plant kingdom.

Potential Biological Activities:

Research suggests that 1-Methyl-4-(prop-1-en-2-yl)benzene might possess various biological activities, although further investigation is needed to confirm its efficacy and safety. Some studies have explored its:

  • Antioxidant properties: One study observed free radical scavenging activity of the compound, potentially contributing to its potential antioxidant effects [].
  • Antimicrobial activity: Another study reported the compound's inhibitory effect on the growth of certain bacteria and fungi. However, further research is needed to determine its potential applications.
  • Anti-inflammatory activity: Limited studies suggest the compound might have anti-inflammatory properties, but more research is required to understand its mechanisms and potential therapeutic use [].

Synthetic Applications:

-Methyl-4-(prop-1-en-2-yl)benzene can serve as a starting material for the synthesis of various organic compounds due to its reactive double bond and aromatic ring. This makes it potentially valuable in the development of new pharmaceuticals, agrochemicals, and other functional materials.

Limitations of Current Knowledge:

While research has explored potential applications of 1-Methyl-4-(prop-1-en-2-yl)benzene, it is crucial to acknowledge the limitations of current knowledge:

  • Limited research: Most studies are preliminary and require further investigation with robust methodologies and larger sample sizes.
  • Lack of clinical trials: There are currently no clinical trials investigating the safety or efficacy of 1-Methyl-4-(prop-1-en-2-yl)benzene for therapeutic purposes.
  • Safety concerns: The potential toxicity and side effects of the compound in humans are unknown and require thorough investigation.

1-Methyl-4-(prop-1-en-2-yl)benzene has the molecular formula C₁₀H₁₂ and a molecular weight of approximately 132.206 g/mol . The compound features a methyl group and a propene side chain attached to a benzene ring, which contributes to its unique chemical properties. Its InChI Key is MMSLOZQEMPDGPI-UHFFFAOYSA-N, and it has a logP value of 3.85, indicating moderate lipophilicity .

p-Cymene itself does not have a well-defined mechanism of action in biological systems. However, due to its reactive nature, it can be a precursor to various bioactive molecules. For example, p-cymene can be metabolized in the body to form thymol and carvacrol, which have antimicrobial properties [].

p-Cymene is considered a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and can release harmful vapors upon burning [].

  • Toxicity: Low acute toxicity, but prolonged exposure can cause respiratory irritation [].
  • Flammability: Flammable liquid with a flash point of 49 °C [].

  • Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles.
  • Alkene Reactions: The double bond in the propene side chain can undergo addition reactions, such as hydrogenation or halogenation.
  • Oxidation: The compound can be oxidized to form alcohols or ketones depending on the reaction conditions.

Research indicates that 1-methyl-4-(prop-1-en-2-yl)benzene exhibits several biological activities:

  • Antimicrobial Properties: It has shown effectiveness against various bacteria and fungi.
  • Anti-inflammatory Effects: Some studies suggest it may reduce inflammation markers in biological assays.
  • Potential Antioxidant Activity: The compound may help in scavenging free radicals, contributing to its protective effects against oxidative stress.

Several synthetic routes exist for producing 1-methyl-4-(prop-1-en-2-yl)benzene:

  • Alkylation of Toluene: This method involves the alkylation of toluene with propylene using suitable catalysts.
  • Dehydrogenation of Terpenes: Certain terpenes can be dehydrogenated to yield this compound.
  • Rearrangement Reactions: The compound can also be synthesized through rearrangement processes involving other aromatic precursors .

1-Methyl-4-(prop-1-en-2-yl)benzene finds utility in various fields:

  • Flavoring and Fragrance Industry: It is used for its pleasant aroma.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of other organic compounds.
  • Analytical Chemistry: Employed in chromatography for separating compounds due to its unique properties .

Interaction studies have demonstrated that 1-methyl-4-(prop-1-en-2-yl)benzene can interact with biological macromolecules:

  • Protein Binding: Research indicates that it may bind to certain proteins, influencing their activity.
  • Metabolism Studies: Investigations into how this compound is metabolized in biological systems reveal potential pathways that could affect its efficacy and safety profile.

Several compounds share structural similarities with 1-methyl-4-(prop-1-en-2-yl)benzene. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-MethylcyclohexeneC₇H₁₄Saturated ring structure
StyreneC₈H₈Simple vinyl group without additional substituents
β-PineneC₁₀H₁₈Contains a bicyclic structure
LimoneneC₁₀H₁₈Exhibits citrus aroma; different stereochemistry

While compounds like styrene and β-pinene share some structural characteristics, 1-methyl-4-(prop-1-en-2-yl)benzene stands out due to its specific functional groups and resultant chemical behavior.

Physical Description

Liquid
Colourless mobile liquid; citrusy-lemon like aroma

XLogP3

3.7

Boiling Point

185.3 °C

Density

0.846-0.854

Melting Point

-20.0 °C
Mp -20 °
-20°C

UNII

XC8HY3OB86

GHS Hazard Statements

Aggregated GHS information provided by 1461 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 104 of 1461 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1357 of 1461 companies with hazard statement code(s):;
H304 (95.87%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

1195-32-0

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzene, 1-methyl-4-(1-methylethenyl)-: ACTIVE

Dates

Modify: 2023-08-15
Wilger et al. The direct anti-Markovnikov addition of mineral acids to styrenes. Nature Chemistry, doi: 10.1038/nchem.2000, published online 13 July 2014 http://www.nature.com/nchem
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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